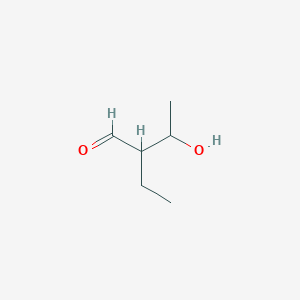
Butanal, 2-ethyl-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 2-ethyl-3-hydroxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an ethyl group (-C2H5) attached to the butanal backbone. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanal, 2-ethyl-3-hydroxy- can be synthesized through aldol condensation of butanal. The reaction typically involves the use of an aqueous sodium hydroxide solution and a phase-transfer catalyst at around 30°C. The reaction is stopped by the addition of acetic acid .
Industrial Production Methods
In industrial settings, the production of Butanal, 2-ethyl-3-hydroxy- follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Butanal, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Hydrogenation of Butanal, 2-ethyl-3-hydroxy- yields 1,3-butanediol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are commonly used.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-butanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Butanal, 2-ethyl-3-hydroxy- finds applications in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Butanal, 2-ethyl-3-hydroxy- involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups make it susceptible to nucleophilic attacks, leading to various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate its conversion to other compounds .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutanal:
2-Ethyl-3-hydroxyhexanal: Another similar compound formed through aldol condensation.
Uniqueness
Butanal, 2-ethyl-3-hydroxy- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of an ethyl group and a hydroxyl group on the butanal backbone makes it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
54305-25-8 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxybutanal |
InChI |
InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h4-6,8H,3H2,1-2H3 |
Clave InChI |
LCPCVJFTTGDOSW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)

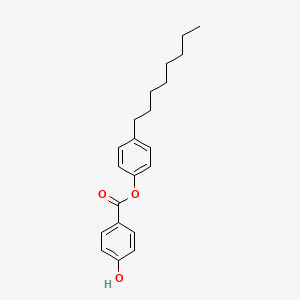
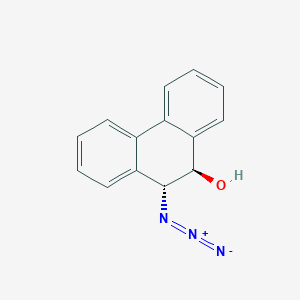
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
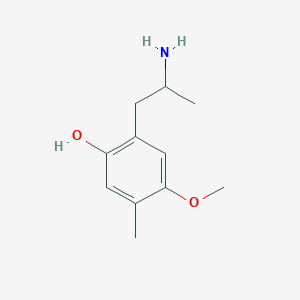
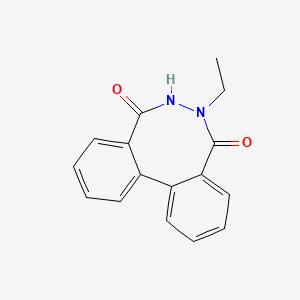

propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
